2-Phenylpyrazolo[1,5-a]pyridine-7-carboxamide
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Overview
Description
2-Phenylpyrazolo[1,5-a]pyridine-7-carboxamide is an organic compound belonging to the class of heterocyclic compounds known as pyrazolopyridines. This compound features a fused ring system consisting of a pyrazole ring and a pyridine ring, with a phenyl group attached to the pyrazole ring and a carboxamide group at the 7-position of the pyridine ring. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and material science .
Preparation Methods
The synthesis of 2-Phenylpyrazolo[1,5-a]pyridine-7-carboxamide typically involves the conversion of ethyl 2-phenylpyrazolo[1,5-a]pyridine-7-carboxylate to the desired carboxamide. This conversion is achieved through a general method involving column chromatography on silica, eluting with a mixture of ethyl acetate and petroleum ether . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
2-Phenylpyrazolo[1,5-a]pyridine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups, such as amines.
Substitution: The phenyl group and other substituents on the pyrazole ring can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Phenylpyrazolo[1,5-a]pyridine-7-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits biological activity, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 2-Phenylpyrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes in bacterial and fungal cells, disrupting their metabolic processes and leading to cell death . The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-Phenylpyrazolo[1,5-a]pyridine-7-carboxamide can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system but differ in the specific substituents and functional groups attached to the rings.
Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with a different fusion pattern of the pyrazole and pyridine rings. The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H11N3O |
---|---|
Molecular Weight |
237.26 g/mol |
IUPAC Name |
2-phenylpyrazolo[1,5-a]pyridine-7-carboxamide |
InChI |
InChI=1S/C14H11N3O/c15-14(18)13-8-4-7-11-9-12(16-17(11)13)10-5-2-1-3-6-10/h1-9H,(H2,15,18) |
InChI Key |
VWYWFLHYXWCHMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=C2)C=CC=C3C(=O)N |
Origin of Product |
United States |
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